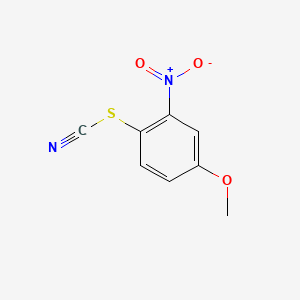
4-Methoxy-2-nitrophenylthiocyanate
Cat. No. B3054321
Key on ui cas rn:
59607-71-5
M. Wt: 210.21 g/mol
InChI Key: NZBABHFYCIWRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09156822B2
Procedure details


A sample of 3-nitro-4-aminoanisole (13.5 g, 80 mmol) was dissolved in water (100 mL) and concentrated H2SO4 (44 mL), cooled to 0° C., and diazotized with a solution of sodium nitrite (14.3 g, 207.2 mmol) in water (25 mL) while maintaining a temperature no greater than 5° C. The resulting solution was added dropwise with vigorous stirring to a solution of crystalline cobalt chloride (42 g, 176 mmol) and potassium thiocyanate (25.6 g, 264 mmol) in water (100 mL), after which the mixture was stirred at 0-10° C. for 3 h and allowed to stand overnight. It was then stirred at 50° C. for 16 h until nitrogen evolution had ceased. The precipitate was removed by filtration, washed with water, and dried at 80° C. to give 4-methoxy-2-nitro-1-thiocyanatobenzene (intermediate 22) (9.82 g, 58%). mp: 127-128° C.





Name
potassium thiocyanate
Quantity
25.6 g
Type
reactant
Reaction Step Five


Name
cobalt chloride
Quantity
42 g
Type
catalyst
Reaction Step Five

Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([O:11][CH3:12])[CH:7]=[CH:8][C:9]=1N)([O-:3])=[O:2].OS(O)(=O)=O.N([O-])=O.[Na+].[S-:22][C:23]#[N:24].[K+]>O.[Co](Cl)Cl>[CH3:12][O:11][C:6]1[CH:7]=[CH:8][C:9]([S:22][C:23]#[N:24])=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1N)OC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
44 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
14.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
potassium thiocyanate
|
|
Quantity
|
25.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
cobalt chloride
|
|
Quantity
|
42 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Co](Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
after which the mixture was stirred at 0-10° C. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining a temperature no greater than 5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solution was added dropwise
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand overnight
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
It was then stirred at 50° C. for 16 h until nitrogen evolution
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 80° C.
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=C(C=C1)SC#N)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.82 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
